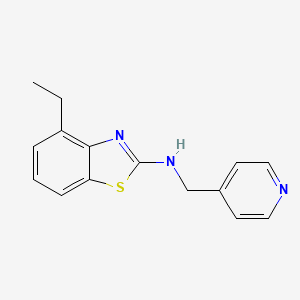

4-ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4-ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-2-12-4-3-5-13-14(12)18-15(19-13)17-10-11-6-8-16-9-7-11/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXWQZWXOVKPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232579 | |

| Record name | 4-Ethyl-N-(4-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-25-8 | |

| Record name | 4-Ethyl-N-(4-pyridinylmethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-N-(4-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents like chloroform or dichloromethane, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer or bacterial infections.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent type, position, and heterocyclic components. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Crystallographic and Spectroscopic Data

- The benzothiazole core forms hydrogen-bonded dimers in crystal structures, as seen in 1,3-benzothiazol-2-amine derivatives. Substitutions at position 4 (ethyl, methyl) disrupt this packing, altering melting points and solubility .

- <sup>1</sup>H NMR spectra for pyridinylmethyl-substituted analogs show characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and methylene bridges (δ 4.5–5.0 ppm) .

Biological Activity

4-Ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3S, with a molar mass of 269.37 g/mol. The compound features a benzothiazole ring fused with a pyridine moiety, which significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3S |

| Molar Mass | 269.37 g/mol |

| CAS Number | 1204298-25-8 |

| Physical State | Solid |

| Storage Conditions | Room Temperature |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes and receptors involved in cell proliferation and survival pathways. Notably, studies have indicated that it may induce apoptosis (programmed cell death) in cancer cells by disrupting cell cycle progression and activating pro-apoptotic signaling pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing its impact on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis at micromolar concentrations.

Key Findings:

- Cell Proliferation Inhibition: The compound reduced the viability of A431 and A549 cells significantly when tested using the MTT assay.

- Apoptosis Induction: Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

- Cell Cycle Arrest: The compound caused G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to lower the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several benzothiazole derivatives, including this compound. The synthesized compounds were evaluated for their anticancer and anti-inflammatory activities using various assays:

- MTT Assay : To assess cell viability.

- ELISA : To measure cytokine levels.

- Western Blot : To analyze protein expression related to apoptotic pathways.

The results indicated that this compound significantly inhibited cancer cell proliferation while also modulating inflammatory responses.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of benzothiazole derivatives. It was found that this compound inhibited the AKT and ERK signaling pathways, which are critical for tumor growth and survival.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 6-Chloro-N-(4-nitrobenzyl)benzothiazole | Very High | High |

| 7-Chloro-N-(2,6-dichlorophenyl)benzothiazole | Moderate | Low |

Q & A

Basic: What are the optimal synthetic routes for 4-ethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzothiazole derivatives typically involves cyclization or coupling reactions. For analogous compounds, copper(I) catalysts (e.g., CuBr) and cesium carbonate are effective in promoting C–N coupling between pyridine and benzothiazole moieties . Key steps include:

- Solvent Selection: Polar aprotic solvents like DMSO enhance reaction efficiency .

- Catalytic System: Copper-based catalysts improve yields in heterocyclic amine synthesis .

- Temperature Control: Reactions often proceed at moderate temperatures (e.g., 35°C for 48 hours) to avoid decomposition .

- Purification: Chromatography (e.g., ethyl acetate/hexane gradients) isolates the product .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon connectivity. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while benzothiazole carbons appear at 120–160 ppm .

- X-ray Diffraction: Single-crystal analysis resolves bond lengths and angles, critical for confirming regiochemistry .

- Mass Spectrometry: HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H] for related compounds) .

Advanced: What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

Density functional theory (DFT) calculations predict electronic behavior:

- Quantum Chemistry: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to analyze frontier orbitals (HOMO-LUMO) and charge distribution .

- Molecular Docking: Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, pyridine-thiazole hybrids show affinity for kinase active sites .

- Adsorption Studies: Langmuir isotherm models quantify surface interactions in corrosion inhibition or catalytic applications .

Advanced: How can researchers resolve contradictions in biological activity data for benzothiazole derivatives?

Methodological Answer:

Discrepancies in bioactivity often arise from assay conditions or structural variations. Strategies include:

- Dose-Response Curves: Establish IC values across multiple concentrations to validate potency .

- Structural Analog Screening: Compare substituent effects (e.g., ethyl vs. methyl groups) on activity .

- Cellular Context: Test across diverse cell lines (e.g., HCT-116 vs. HT29) to assess selectivity .

Advanced: What experimental approaches characterize the adsorption behavior of this compound in material science applications?

Methodological Answer:

For corrosion inhibition or surface studies:

- Electrochemical Polarization: Tafel plots differentiate anodic/cathodic inhibition mechanisms .

- SEM/EDX: Image surface morphology and elemental composition after exposure to acidic media .

- UV-Vis Spectroscopy: Monitor adsorption kinetics via absorbance changes at λ ~270 nm (π→π* transitions) .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Use dichloromethane to separate organic layers from aqueous phases .

- Acid-Base Partitioning: Hydrochloric acid washes remove unreacted amines .

- Column Chromatography: Gradient elution (e.g., 0–100% ethyl acetate in hexane) resolves polar impurities .

Advanced: How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.